molecular formula C8H6F5N B13071096 2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline

2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13071096
M. Wt: 211.13 g/mol
InChI Key: VGPKLKNXHHTTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine with the molecular formula C8H6F5N. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the nitrogen atom. It is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,6-difluoroaniline with 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted anilines.

    Oxidation: Nitroso or nitro derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,6-Difluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of its difluoroaniline core and the trifluoroethyl group. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and agrochemical development .

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6F5N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

VGPKLKNXHHTTNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NCC(F)(F)F)F

Origin of Product

United States

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